molecular formula C6H12ClNO4S B2836808 (1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride CAS No. 2138180-95-5

(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B2836808
CAS No.: 2138180-95-5
M. Wt: 229.68 g/mol
InChI Key: JXUJDYNOBPKFLO-UHFFFAOYSA-N
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Description

(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride: is a chemical compound with a complex structure that includes a cyclopropane ring, an aminomethyl group, a methylsulfonyl group, and a carboxylic acid group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopropane derivatives and involves multiple steps to introduce the aminomethyl, methylsulfonyl, and carboxylic acid groups.

  • Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the correct stereochemistry (1R,2R configuration).

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: After synthesis, the compound undergoes purification processes to remove impurities and achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the methylsulfonyl group is further oxidized.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group into its corresponding alcohol.

  • Substitution: Substitution reactions can occur at the aminomethyl group, replacing the amine with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides and sulfonic acids.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and other substituted amines.

Scientific Research Applications

(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride: is used in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors, influencing biochemical processes.

  • Pathways Involved: The compound may modulate signaling pathways related to cell growth, metabolism, and other physiological functions.

Comparison with Similar Compounds

(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride: is unique due to its specific stereochemistry and functional groups. Similar compounds include:

  • (1R,2R)-1-(Aminomethyl)-2-methoxycyclohexane-1-acetic acid: This compound has a similar structure but with a methoxy group instead of a methylsulfonyl group.

  • (1R,2R)-1-(Aminomethyl)cyclopentane-1,2-diol: This compound features a cyclopentane ring and hydroxyl groups instead of a carboxylic acid group.

These compounds differ in their functional groups and ring structures, leading to different chemical properties and applications.

Properties

CAS No.

2138180-95-5

Molecular Formula

C6H12ClNO4S

Molecular Weight

229.68 g/mol

IUPAC Name

1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO4S.ClH/c1-12(10,11)4-2-6(4,3-7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H

InChI Key

JXUJDYNOBPKFLO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1CC1(CN)C(=O)O.Cl

Canonical SMILES

CS(=O)(=O)C1CC1(CN)C(=O)O.Cl

solubility

not available

Origin of Product

United States

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